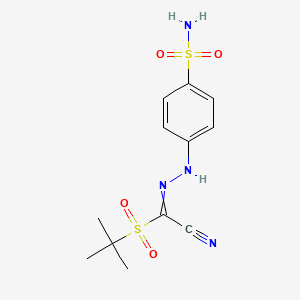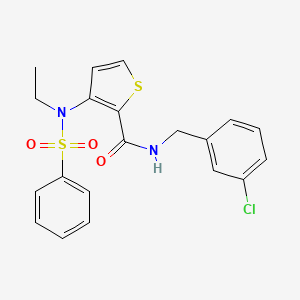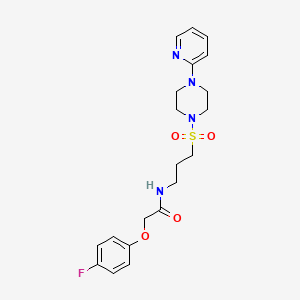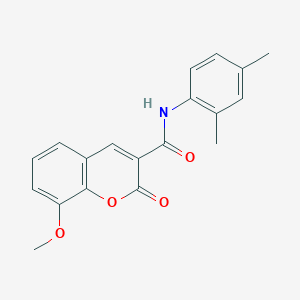
N-(4-bromo-2-fluorophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-bromo-2-fluorophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is a complex organic compound. It contains several functional groups, including an amide group (-CONH2), a bromo group (-Br), a fluoro group (-F), and a pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyridine ring, followed by the introduction of the various substituents. The bromo and fluoro groups could be introduced using electrophilic aromatic substitution reactions . The amide group could be formed through a reaction with an appropriate carboxylic acid or acid chloride .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The electron-withdrawing nature of the bromo, fluoro, and amide groups would likely have a significant effect on the electronic structure of the molecule .
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The bromo and fluoro groups could be replaced via nucleophilic aromatic substitution reactions . The amide group could be hydrolyzed to form a carboxylic acid and an amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and the aromatic pyridine ring could make the compound relatively polar and could affect its solubility in different solvents .
Scientific Research Applications
Medicinal Chemistry Applications
- Met Kinase Inhibitors : A study identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This research outlines the compound's potential in cancer therapeutics, demonstrating complete tumor stasis in vivo models (Schroeder et al., 2009).
Materials Science Applications
- Aromatic Polyamides : Another study focused on the synthesis of aromatic polyamides containing ether and bulky fluorenylidene groups from a bis(ether-carboxylic acid). These polyamides exhibit high solubility, thermal stability, and could be used in advanced material applications (Hsiao et al., 1999).
Biochemistry Applications
- Antimicrobial Agents : Research on thiourea derivatives, including structures similar to the compound , showed significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the compound's utility in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Antiviral Research
- HIV Integrase Inhibitors : Studies on compounds with structural similarities showed potent inhibition of HIV-1 integrase, an enzyme crucial for viral replication. This research supports the compound's potential application in HIV treatment (Pace et al., 2007).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN2O2/c1-13-3-2-4-14(9-13)11-24-12-15(5-8-19(24)25)20(26)23-18-7-6-16(21)10-17(18)22/h2-10,12H,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQXILXMTBFFKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((1H-indol-3-yl)thio)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2581746.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2581747.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2581753.png)


![1-{4-[(6-Bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B2581758.png)
![2-(4-Chlorophenyl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2581760.png)
![Tert-butyl (2S)-2-[(Z)-C-chloro-N-hydroxycarbonimidoyl]pyrrolidine-1-carboxylate](/img/structure/B2581761.png)
